

Spectroscopic Characterization of (4-Methylmorpholin-3-yl)methanol: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Methylmorpholin-3-yl)methanol

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This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of **(4-Methylmorpholin-3-yl)methanol**. Due to the limited availability of public domain experimental spectra for this specific compound, this document presents predicted data and generalized, yet detailed, experimental protocols. These methodologies are based on standard practices for the analysis of small organic molecules and can be adapted for the acquisition of actual experimental data.

Predicted Mass Spectrometry Data

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. The following table summarizes the predicted mass-to-charge ratios (m/z) for protonated and sodiated adducts of **(4-Methylmorpholin-3-yl)methanol**.^[1]

Adduct Ion	Predicted m/z
[M+H] ⁺	132.10192
[M+Na] ⁺	154.08386

Experimental Protocols

The following sections detail the standard operating procedures for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for a compound such as **(4-Methylmorpholin-3-yl)methanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the chemical structure of a molecule by providing information about the connectivity and chemical environment of its atoms.

2.1.1. Sample Preparation

Approximately 5-10 mg of purified **(4-Methylmorpholin-3-yl)methanol** is dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl_3) or methanol-d₄ (CD_3OD). A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm). The solution is then transferred to a 5 mm NMR tube.

2.1.2. Instrumentation and Data Acquisition

- Spectrometer: A high-resolution NMR spectrometer, such as a Bruker Avance III HD 400 MHz or similar, is typically used.
- ^1H NMR: Proton NMR spectra are acquired with a pulse angle of 30-45 degrees, a spectral width of approximately 16 ppm, and a relaxation delay of 1-2 seconds. A total of 16 to 64 scans are typically averaged to improve the signal-to-noise ratio.
- ^{13}C NMR: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. Due to the lower natural abundance of ^{13}C , a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required. The spectral width is generally set to around 220 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

2.2.1. Sample Preparation

For a liquid sample like **(4-Methylmorpholin-3-yl)methanol**, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small drop of the sample is placed directly onto the ATR crystal.

2.2.2. Instrumentation and Data Acquisition

- **Spectrometer:** A Fourier-Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or a Thermo Scientific Nicolet iS5, is commonly employed.
- **Data Collection:** The spectrum is typically recorded over the mid-infrared range of 4000 to 400 cm^{-1} . A background spectrum of the clean salt plates or ATR crystal is first collected and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, aiding in molecular weight determination and structural elucidation.

2.3.1. Sample Preparation

A dilute solution of **(4-Methylmorpholin-3-yl)methanol** is prepared in a suitable solvent, such as methanol or acetonitrile, typically at a concentration of 10-100 $\mu\text{g}/\text{mL}$. A small amount of a volatile acid, such as formic acid, may be added to promote ionization in positive ion mode.

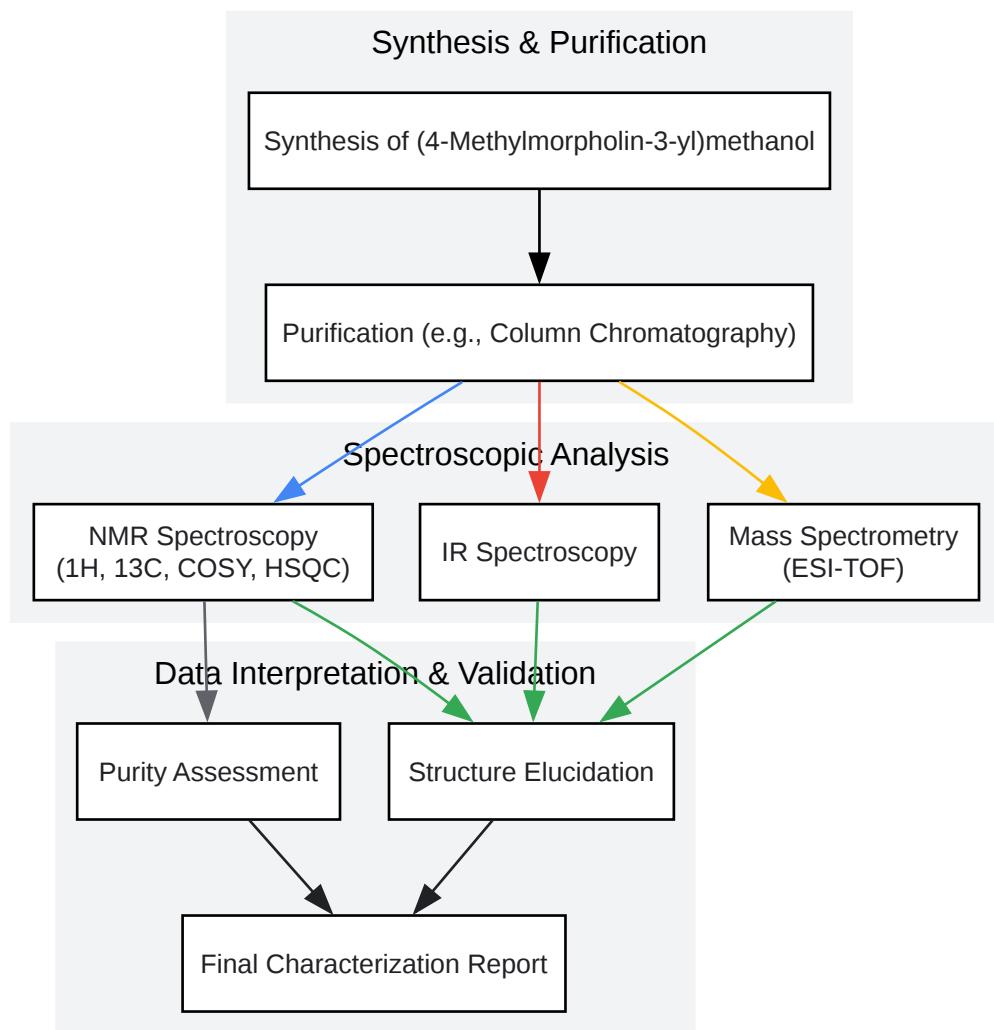
2.3.2. Instrumentation and Data Acquisition

- **Mass Spectrometer:** A variety of mass spectrometers can be used, including Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Quadrupole mass analyzer.
- **Ionization:** ESI is a soft ionization technique suitable for polar molecules like the target compound, which minimizes fragmentation and typically produces a prominent protonated molecule $[\text{M}+\text{H}]^+$.
- **Data Collection:** The sample is introduced into the ion source via direct infusion or through a liquid chromatography (LC) system. The mass spectrum is acquired over a mass range

appropriate for the expected molecular weight, for instance, m/z 50-500.

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a synthesized compound like **(4-Methylmorpholin-3-yl)methanol**.



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References

- 1. (S)-(4-Methylmorpholin-3-yl)methanol | 1620510-50-0 | Benchchem [benchchem.com]
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